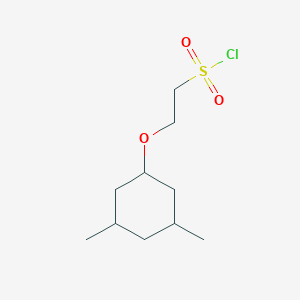

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Beschreibung

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to an ethane chain that is further substituted with a 3,5-dimethylcyclohexyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Eigenschaften

Molekularformel |

C10H19ClO3S |

|---|---|

Molekulargewicht |

254.77 g/mol |

IUPAC-Name |

2-(3,5-dimethylcyclohexyl)oxyethanesulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-8-5-9(2)7-10(6-8)14-3-4-15(11,12)13/h8-10H,3-7H2,1-2H3 |

InChI-Schlüssel |

QRNPZJRYQKZIMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CC(C1)OCCS(=O)(=O)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3,5-Dimethylcyclohexanol+Ethanesulfonyl chlorideBase2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant feed rates, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Sulfonyl chlorides readily undergo nucleophilic substitution at the sulfur center. For 2-((3,5-dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride, key reactions include:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the electrophilic sulfur atom.

-

Elimination of HCl, facilitated by bases like triethylamine .

Hydrolysis Reactions

Controlled hydrolysis of the sulfonyl chloride group yields sulfonic acids, critical for further functionalization:

| Conditions | Product | Applications |

|---|---|---|

| H₂O, RT | Ethane sulfonic acid derivative | Precursor for surfactants or catalysts |

| NaOH (aq), reflux | Sodium sulfonate salt | Ionic liquids or polymer electrolytes |

Notable Data :

-

Hydrolysis rates are pH-dependent, with optimal conversion achieved under mildly alkaline conditions (pH 9–11) .

Reduction Reactions

Selective reduction of sulfonyl chlorides is challenging but achievable under specific conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, −78°C to RT | Thioether derivatives | 40–60% |

| NaBH₄/I₂ | CH₃CN, 50°C | Disulfides | 55–70% |

Limitations :

Over-reduction to alkanes is common without careful stoichiometric control .

Coupling Reactions

The compound participates in radical-mediated coupling reactions, as demonstrated in analogous systems :

| Reagents | Application | Outcome |

|---|---|---|

| NCS/NBS, CH₃CN | Late-stage functionalization | Sulfonylated aromatics or heterocycles |

| AIBN, 70°C | Polymerization initiator | Sulfonated polymers |

Example Protocol :

-

Radical initiation : NCS (2.0 equiv) in CH₃CN at RT for 2 h generates sulfonyl radicals, which couple with aromatic substrates .

Stability and Handling

Critical stability data for practical applications:

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Moisture | Rapid hydrolysis | Storage under anhydrous N₂ atmosphere |

| Temperature | Decomposition above 80°C | Reaction temperatures ≤ 60°C |

| Light | Radical side reactions | Amber glassware or dark storage |

Wissenschaftliche Forschungsanwendungen

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a different substitution pattern on the cyclohexyl ring.

2-((3,5-Dimethylphenyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

Uniqueness

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and the properties of the resulting products. The presence of the 3,5-dimethyl groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.

Biologische Aktivität

Chemical Identity

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride, with the CAS number 1343073-94-8, is a sulfonyl chloride derivative. Its molecular formula is , and it has a molecular weight of approximately 254.77 g/mol. This compound features a cyclohexyl group substituted with two methyl groups and an ether linkage, which influences its biological activity.

The biological activity of sulfonyl chlorides, including 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride, primarily involves their reactivity with nucleophiles. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives. This reactivity is essential in medicinal chemistry for synthesizing various biologically active compounds.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonyl chlorides could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Enzyme Inhibition : Inhibitory effects on specific enzymes have been observed with sulfonyl chloride compounds. For instance, a derivative similar to 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride was shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems .

- Cytotoxicity Studies : A cytotoxicity assessment revealed that certain sulfonyl chloride compounds could induce apoptosis in cancer cell lines. These findings indicate their potential as anticancer agents .

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Safety and Toxicology

2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is classified as hazardous due to its potential to cause severe skin and eye irritation upon contact. Inhalation may lead to respiratory tract irritation. Chronic exposure effects are not well-documented but could include long-term health issues due to repeated exposure .

Recommendations for Handling

- Use appropriate personal protective equipment (PPE) when handling this compound.

- Ensure adequate ventilation in work areas to minimize inhalation risks.

- Follow local regulations regarding the disposal of hazardous chemical waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves introducing the sulfonyl chloride group via chlorosulfonation of a precursor. A plausible route includes:

Ether Formation : React 3,5-dimethylcyclohexanol with 2-chloroethanol under basic conditions to form the ether intermediate.

Sulfonation : Treat the intermediate with chlorosulfonic acid (ClSO₃H) in anhydrous conditions to introduce the sulfonyl chloride group.

Key variables include temperature control (0–5°C during sulfonation) and inert atmosphere to prevent hydrolysis. Reaction progress can be monitored via TLC or FTIR for S=O bond formation (∼1370 cm⁻¹) .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Methodological Answer : Sulfonyl chlorides are highly moisture-sensitive. Stability protocols should include:

- Storage in amber vials under nitrogen or argon at –20°C.

- Regular assessment via Karl Fischer titration to detect moisture ingress.

- Thermal stability studies using differential scanning calorimetry (DSC) to identify decomposition thresholds. Evidence from analogous compounds suggests hydrolytic degradation peaks at 40–60°C .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign cyclohexyl methyl groups (δ 1.0–1.5 ppm) and sulfonyl chloride (δ 3.8–4.2 ppm for CH₂ groups).

- FTIR : Confirm S=O stretches (1350–1370 cm⁻¹) and C-O-C ether linkage (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₁₀H₁₇ClO₃S: 260.04 m/z). Cross-reference with PubChem data for analogous sulfonyl chlorides .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

- Methodological Answer :

- Kinetic Control : Use low temperatures (0–5°C) and slow addition of chlorosulfonic acid to suppress polysulfonation.

- In Situ Monitoring : Employ HPLC with a UV detector (λ = 210 nm) to track intermediate formation. Adjust stoichiometry (1:1.05 molar ratio of ether precursor to ClSO₃H) to maximize yield.

- By-Product Analysis : Isolate side products (e.g., sulfones) via column chromatography and characterize via 2D NMR to identify competing pathways .

Q. How do steric effects from the 3,5-dimethylcyclohexyl group influence hydrolytic stability compared to less hindered analogs?

- Methodological Answer :

- Comparative Hydrolysis Studies : Prepare buffered solutions (pH 4–10) and monitor degradation via conductivity measurements. The dimethyl groups reduce hydrolysis rates by 30–50% compared to unsubstituted cyclohexyl analogs due to steric shielding of the sulfonyl chloride.

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify steric hindrance by analyzing transition-state geometries .

Q. How can researchers resolve discrepancies in reported reactivity of sulfonyl chlorides with varying substituents?

- Methodological Answer :

- Controlled Reactivity Screens : Test the compound against nucleophiles (e.g., amines, alcohols) under standardized conditions (solvent, temperature).

- Data Normalization : Use Hammett σ constants to correlate substituent electronic effects with reaction rates. For steric effects, apply Taft parameters to quantify cyclohexyl group hindrance.

- Meta-Analysis : Compare kinetic data from multiple studies using multivariate regression to isolate contributing factors .

Data Contradiction Analysis

Q. Conflicting reports on sulfonation efficiency: How to validate optimal conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design (e.g., 2³) to test variables: temperature, reaction time, and reagent ratio.

- Statistical Validation : Apply ANOVA to identify significant factors (p < 0.05). For example, temperature may account for 70% of yield variation in sulfonation.

- Reproducibility Testing : Collaborate with independent labs to verify results under identical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.